molecular formula C7H13F2NO B1488754 3-(2,2-Difluoroethoxy)piperidine CAS No. 1247829-60-2

3-(2,2-Difluoroethoxy)piperidine

Cat. No. B1488754
CAS RN: 1247829-60-2
M. Wt: 165.18 g/mol
InChI Key: DIWGFUWJBXFWGX-UHFFFAOYSA-N
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Description

“3-(2,2-Difluoroethoxy)piperidine” is a compound with a molecular weight of 165.18 . It has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications in various industries.


Molecular Structure Analysis

The IUPAC name for this compound is “3-(2,2-Difluoroethoxy)piperidine” and its InChI code is "1S/C7H13F2NO/c8-7(9)5-11-6-2-1-3-10-4-6/h6-7,10H,1-5H2" . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“3-(2,2-Difluoroethoxy)piperidine” is a liquid at room temperature . It has a molecular weight of 165.18 .

Scientific Research Applications

Synthesis and Derivatization

  • Efficient Synthesis of Fluorinated Piperidines : Fluorinated piperidines, including those with alkoxy groups such as 3-(2,2-Difluoroethoxy)piperidine, are synthesized for use in pharmaceutical and agrochemical chemistry. These compounds are valuable for their functional group compatibility and selective deprotection capabilities (Surmont et al., 2009).
  • Pd-Catalyzed Annulation to Fluorinated N-Heterocycles : A method for accessing fluorinated piperidine analogs showcases the importance of such structures in discovery chemistry, enabling chemoselective derivatization with high diastereocontrol (García-Vázquez et al., 2021).

Molecular Structure and Dynamics

  • Vibrational Spectra and Molecular Structure Analysis : The study of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a compound structurally similar to 3-(2,2-Difluoroethoxy)piperidine, using density functional theory and Hartree–Fock calculations offers insights into the molecular structure and vibrational frequencies of such molecules (Taşal et al., 2009).

Material Science and Chemistry

  • Synthesis of Fluorinated Nitrogen Heterocycles : A combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles, including fluorinated piperidines, demonstrates the compound's applicability in creating materials with specific electronic and structural properties (Simonneau et al., 2011).
  • Thermal Degradation Studies : Understanding the thermal degradation of related compounds such as 1-deoxy-1-piperidino-d-fructose provides valuable information on the stability and decomposition pathways of piperidine derivatives, which is essential for their application in various thermal processes (Mills et al., 1970).

Safety and Hazards

The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(2,2-Difluoroethoxy)piperidine”, is an important task of modern organic chemistry .

properties

IUPAC Name

3-(2,2-difluoroethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)5-11-6-2-1-3-10-4-6/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWGFUWJBXFWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoroethoxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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